molecular formula C7H5ClO2 B1337350 4-hydroxybenzoyl Chloride CAS No. 28141-24-4

4-hydroxybenzoyl Chloride

Cat. No. B1337350
CAS RN: 28141-24-4
M. Wt: 156.56 g/mol
InChI Key: YIPHYCQSJTXLFM-UHFFFAOYSA-N
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Description

4-Hydroxybenzoyl chloride is a chemical compound with the molecular formula C7H5ClO2 . It has an average mass of 156.566 Da and a monoisotopic mass of 155.997803 Da . It is also known by other names such as Benzoyl chloride, 4-hydroxy- .


Synthesis Analysis

4-Hydroxybenzoyl chloride can be synthesized from 4-hydroxybenzoic acid . The general method involves the reaction of thionyl chloride with the corresponding carboxylic acid . An alternative method uses oxalyl chloride instead of thionyl chloride .


Molecular Structure Analysis

The molecular structure of 4-hydroxybenzoyl chloride consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

4-Hydroxybenzoyl chloride can react with amino acids to form conjugates . These conjugates can be used in the synthesis of biologically active compounds .


Physical And Chemical Properties Analysis

4-Hydroxybenzoyl chloride is a solid at room temperature . It has a molecular weight of 156.5664 .

Safety and Hazards

4-Hydroxybenzoyl chloride is a combustible material . It is corrosive and reacts with water to liberate toxic gas . Containers of 4-hydroxybenzoyl chloride may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

4-Hydroxybenzoyl chloride is a valuable intermediate for the synthesis of several bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc . Its derivatives are attracting ever-growing awareness in food technology, and extensive technical like medical, cosmetic, and pharmaceutical industries . Future research activities could focus on producing new compounds using 4-hydroxybenzoyl chloride .

properties

IUPAC Name

4-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPHYCQSJTXLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453347
Record name 4-hydroxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28141-24-4
Record name 4-hydroxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxybenzoic acid (11.04 g.) was heated under reflux with thionyl chloride (80 ml.) containing dimethylformamide (0.1 ml.) for 2 hours. The solution obtained was evaporated. The residue was dissolved in toluene and the subsequent solution was evaporated. The residue obtained (which contained 4-hydroxybenzoyl chloride) was dissolved in methylene chloride (80 ml.). The solution obtained was treated dropwise with 1,2,3,6-tetrahydropyridine to pH7 with stirring and ice-cooling. The mixture was further stirred at 25° C. after the addition was complete for 2 hours and then evaporated. The residue was stirred with water and the solid was collected by filtration and then washed with water and acetone. After recrystallisation from a mixture of ethanol and ethyl acetate, there was obtained 1-(4-hydroxybenzoyl)-1,2,3,6-tetrahydropyridine (11.3 g.), m.p. 202°-206° C.
Quantity
11.04 g
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80 mL
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0.1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

To 9.72 g (0.0575 mole) of 2-chloro-1,3-dimethylimidazolinium chloride, 90 ml of 1,2-dichloroethane and 6.91 g (0.05 mole) of 4-hydroxybenzoic acid were added. To the mixture, 5.06 g (0.05 mole) of triethylamine was dropwise added over 30 minutes while maintaining the temperature of the mixture at 15°-20° C. Thereafter, the reaction was carried out at 15°-20° C. for 24 hours. The reaction mass was analyzed by gas chromatography and liquid chromatography. Unreacted 4-hydroxybenzoic acid remained 1.79 g (0.013 mole). 4-Hydroxybenzoyl chloride was obtained in the yield of 72%.
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
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Quantity
90 mL
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solvent
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5.06 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxybenzoyl Chloride
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4-hydroxybenzoyl Chloride
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4-hydroxybenzoyl Chloride
Reactant of Route 4
4-hydroxybenzoyl Chloride
Reactant of Route 5
4-hydroxybenzoyl Chloride
Reactant of Route 6
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4-hydroxybenzoyl Chloride

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